Anticancer Selectivity: Leucinostatin A Exhibits 278-Fold Differential Cytotoxicity Between Cancer and Normal Cells
Leucinostatin A demonstrates pronounced selectivity between cancer and normal cell lines. In the same study, the compound exhibited an IC50 of 2.3 nM against BT-20 breast cancer cells versus 640 nM against a normal mammary cell line, yielding a selectivity ratio of approximately 278-fold [1]. This differential cytotoxicity exceeds typical values observed for many conventional chemotherapeutic agents and indicates a preferential effect on malignant cells under the tested conditions.
| Evidence Dimension | Selective cytotoxicity (cancer vs. normal cells) |
|---|---|
| Target Compound Data | IC50 = 2.3 nM (BT-20 breast cancer cells) |
| Comparator Or Baseline | IC50 = 640 nM (normal mammary cell line) |
| Quantified Difference | 278-fold higher potency against cancer cells (640 / 2.3) |
| Conditions | In vitro cytotoxicity assay; BT-20 breast cancer cell line and normal mammary cell line |
Why This Matters
A selectivity ratio of 278-fold provides procurement justification for oncology researchers requiring compounds with demonstrated preferential cancer cell activity over normal tissue toxicity.
- [1] Strobel GA, Torczynski R, Bollon A. Acremonium sp.—a leucinostatin A producing endophyte of European yew (Taxus baccata). Plant Sci. 1997;128(1):97-108. View Source
